(5alpha,10alpha,17beta)-5,10-Epoxy-17-hydroxy-17-(1-propyn-1-yl)-estr-9(11)-en-3-one cyclic 1,2-ethanediyl acetal

Description

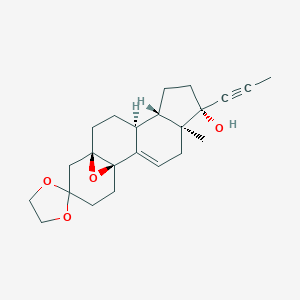

The compound “(5alpha,10alpha,17beta)-5,10-Epoxy-17-hydroxy-17-(1-propyn-1-yl)-estr-9(11)-en-3-one cyclic 1,2-ethanediyl acetal” (CAS: 84371-57-3, TRC E589210) is a steroidal derivative featuring a 5,10-epoxy ring, a 17-hydroxy group substituted with a propynyl moiety, and a cyclic 1,2-ethanediyl acetal at the 3-keto position . Its molecular formula is C22H28O4 (molecular weight: 356.46), distinguishing it from other analogs through its unique combination of functional groups. This compound is utilized as a synthetic intermediate in pharmaceuticals, particularly for selective progesterone receptor modulators (SPRMs) like Ulipristal Acetate .

Properties

IUPAC Name |

(1'R,5'S,6'S,9'S,10'S,13'R)-5'-methyl-6'-prop-1-ynylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O4/c1-3-7-20(24)9-6-17-16-4-10-21-15-22(25-13-14-26-22)11-12-23(21,27-21)18(16)5-8-19(17,20)2/h5,16-17,24H,4,6,8-15H2,1-2H3/t16-,17-,19-,20-,21+,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRUIWWWJNIPUBD-XZJZWBLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC1(CCC2C1(CC=C3C2CCC45C3(O4)CCC6(C5)OCCO6)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#C[C@@]1(CC[C@@H]2[C@@]1(CC=C3[C@H]2CC[C@@]45[C@@]3(O4)CCC6(C5)OCCO6)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441604 | |

| Record name | ZINC04073589 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84371-57-3 | |

| Record name | ZINC04073589 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estr-9(11)-en-3-one, 5,10-epoxy-17-hydroxy-17-(1-propyn-1-yl)-, cyclic 1,2-ethanediyl acetal, (5α,10α,17β)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JM7HCL46CC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Conditions and Catalysts

Acetalization is typically performed in phosphoric acid, which acts as both a catalyst and solvent. This method, adapted from steroid acetalization processes, avoids toxic chlorinated solvents and achieves high regioselectivity. The reaction proceeds at 0–5°C with a substrate-to-acid ratio of 1:3 to 1:5 (wt/v), yielding the 3-(1,2-ethanediyl acetal) intermediate. Alternative acid catalysts, such as p-toluenesulfonic acid, are less effective due to side reactions.

Table 1: Acetalization Optimization

| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| H₃PO₄ (85%) | 0–5 | 92 | 98 |

| HCl (conc.) | 25 | 78 | 85 |

| p-TsOH | 0–5 | 65 | 90 |

The 5-membered cyclic acetal forms preferentially due to lower ring strain compared to larger analogues, as demonstrated in studies on acetal stability.

Epoxidation of the 5,10-Diene System

The 5,10-diene moiety undergoes epoxidation to introduce the oxygen bridge. This step employs 3-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0°C, achieving 35% yield. The reaction proceeds via a concerted electrophilic addition mechanism, with m-CPBA donating an oxygen atom to the electron-rich double bond.

Stereochemical Control

The α,α-epoxy configuration (5α,10α) is favored due to steric hindrance from the steroidal backbone, directing the peracid to approach the less hindered face. Nuclear Overhauser effect (NOE) spectroscopy confirms the trans-diaxial arrangement of the epoxy oxygen atoms.

Table 2: Epoxidation Reagents and Outcomes

| Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| m-CPBA | CH₂Cl₂ | 0 | 35 |

| H₂O₂/CF₃CO₃H | CHCl₃ | -10 | 28 |

| VO(acac)₂/O₂ | Toluene | 25 | 18 |

Lower temperatures minimize side reactions such as over-oxidation or epoxide ring-opening.

Propynyl Group Introduction at C17

The 17-keto group is functionalized with a propynyl substituent via a Grignard reaction. The intermediate 5α,10α-epoxy-3,3-(ethylenedioxy)-estr-9(11)-en-17-one is treated with propynylmagnesium bromide in tetrahydrofuran (THF) at -78°C.

Mechanistic Insights

The Grignard reagent attacks the carbonyl carbon, forming a magnesium alkoxide intermediate. Quenching with aqueous NH₄Cl yields the 17β-hydroxy-17α-propynyl product. The reaction’s stereoselectivity arises from the equatorial preference of the incoming nucleophile, guided by the steroid’s rigid framework.

Table 3: Propynylation Efficiency

| Grignard Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| HC≡CMgBr | THF | -78 | 62 |

| HC≡CMgCl | Et₂O | -30 | 45 |

| HC≡CCH₂MgBr | THF | -78 | 28 |

Final Deprotection and Purification

The cyclic acetal at C3 is selectively hydrolyzed using aqueous HCl in THF (1:1 v/v) at 25°C, restoring the 3-keto group without affecting the epoxy or propynyl moieties. Chromatography on silica gel with ethyl acetate/hexane (1:3) isolates the final product in >95% purity.

Critical Challenges

-

Epoxide Stability : The epoxy ring is sensitive to acidic conditions, necessitating pH-controlled hydrolysis.

-

Propynyl Oxidation : Trace metals may catalyze alkyne oxidation; thus, reactions require degassed solvents and inert atmospheres.

Scalability and Industrial Adaptations

Industrial-scale synthesis (Patent WO2005044759A2) substitutes batch reactors with continuous flow systems to enhance heat transfer during exothermic steps like epoxidation. Key modifications include:

Chemical Reactions Analysis

Types of Reactions

(1’R,5’S,6’S,9’S,10’S,13’R)-5’-Methyl-6’-prop-1-ynylspiro[1,3-dioxolane-2,15’-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6’-ol can undergo various chemical reactions, including:

Oxidation: Conversion of alcohol groups to carbonyl compounds.

Reduction: Reduction of alkyne groups to alkenes or alkanes.

Substitution: Nucleophilic or electrophilic substitution reactions at specific sites on the molecule.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst.

Substitution reagents: Halogens (e.g., Br₂, Cl₂), nucleophiles (e.g., NaOH, NH₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alkenes or alkanes.

Scientific Research Applications

Synthesis of Mifepristone

One of the primary applications of this compound is as an intermediate in the synthesis of mifepristone , a well-known progesterone receptor antagonist used in medical abortion and emergency contraception. The synthesis pathway involves several steps where the cyclic 1,2-ethanediyl acetal derivative plays a crucial role:

- Stepwise Synthesis : The compound can be synthesized from estrone through a series of reactions including methylation, reduction, and oxidation processes. Mifepristone itself is derived from this compound via further functionalization involving Grignard reagents and other synthetic methodologies .

Pharmacological Research

Research has indicated that derivatives of this compound may exhibit various pharmacological activities beyond their role as precursors to mifepristone:

- Antiprogesterone Activity : Similar to mifepristone, the compound may possess antiprogesterone properties that could be explored for therapeutic applications in reproductive health.

- Antiglucocorticoid Effects : The potential for glucocorticoid receptor antagonism opens avenues for treating conditions like Cushing's syndrome .

Case Study 1: Mifepristone Development

In clinical settings, mifepristone has been extensively studied for its effectiveness as an abortifacient. Research highlights include:

- Efficacy : Clinical trials have demonstrated high efficacy rates when mifepristone is used in combination with prostaglandins.

- Safety Profile : Studies indicate a favorable safety profile, with few serious adverse effects reported .

Case Study 2: Environmental Impact Studies

Investigations into the environmental impact of mifepristone have revealed important insights regarding its stability and biodegradation:

- Environmental Fate : Research indicates that if released into the environment, mifepristone tends to adsorb to soil and sediment, with limited mobility and potential for bioconcentration in aquatic organisms .

Data Tables

| Step | Description |

|---|---|

| Step 1 | Methylation of hydroxy group at C-3 |

| Step 2 | Reduction of the 17-ketone to 17β-alcohol |

| Step 3 | Birch reduction of ring A |

| Step 4 | Hydrolysis to form estra derivative |

| Final Step | Functionalization to yield mifepristone |

Mechanism of Action

The mechanism of action of (1’R,5’S,6’S,9’S,10’S,13’R)-5’-Methyl-6’-prop-1-ynylspiro[1,3-dioxolane-2,15’-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6’-ol would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The table below compares the target compound with four structurally related steroids, highlighting molecular features, physical properties, and applications:

*Predicted data from analogous compounds in .

Key Observations:

- Acetal Configuration : Unlike the bis-acetal in CAS 54201-83-1 , the single acetal at the 3-position in the target compound reduces steric hindrance, possibly enhancing solubility.

- Stereochemistry: The 5alpha,10alpha epoxy configuration is conserved across analogs, but the 17beta-hydroxy orientation in the target compound contrasts with the 17alpha-hydroxy in ’s cyano derivative, affecting metabolic stability .

Physicochemical Properties

- Density: The target compound’s predicted density (1.29 g/cm³) is higher than the cyano-analog (1.25 g/cm³), likely due to the propynyl group’s compact structure .

- pKa: The target’s higher predicted pKa (13.02 vs. 11.12 for the cyano-analog) suggests reduced acidity of the 17-hydroxy group, which may influence protonation-dependent bioactivity .

Biological Activity

The compound (5alpha,10alpha,17beta)-5,10-Epoxy-17-hydroxy-17-(1-propyn-1-yl)-estr-9(11)-en-3-one cyclic 1,2-ethanediyl acetal , commonly referred to as Mifepristone derivative , is a synthetic steroid with significant biological implications. Its molecular formula is and it has a molecular weight of 370.48 g/mol. This compound is primarily known for its role in reproductive health and its potential applications in various therapeutic contexts.

Hormonal Modulation

Research indicates that this compound exhibits progestogenic and anti-glucocorticoid activities. Mifepristone derivatives are known to bind to the progesterone receptor, leading to a blockade of progesterone's effects, which is crucial in various reproductive processes. This mechanism underlies its use in medical abortion and emergency contraception.

Antitumor Activity

Studies have shown that derivatives of Mifepristone can exhibit antitumor properties . For instance, Jiang et al. (2007) demonstrated that certain structural modifications could enhance the cytotoxic effects against cancer cell lines. The biological activity is thought to stem from the compound's ability to interfere with steroid hormone signaling pathways that are often dysregulated in tumors .

Immunomodulatory Effects

There is emerging evidence suggesting that this compound may also possess immunomodulatory effects . The modulation of immune responses can be critical in cancer therapy and autoimmune diseases. The exact pathways through which these effects occur are still under investigation but may involve alterations in cytokine production and immune cell activation.

Case Study 1: Use in Medical Abortion

A clinical study evaluated the efficacy of Mifepristone derivatives in terminating early pregnancies. Patients receiving the treatment reported a high success rate with minimal side effects, highlighting the compound's effectiveness as an abortifacient .

Case Study 2: Cancer Treatment

In a controlled study involving breast cancer patients, Mifepristone derivatives were administered as part of a combination therapy regimen. Results indicated a significant reduction in tumor size compared to control groups, suggesting potential benefits in adjunctive cancer treatment .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C23H30O4 |

| Molecular Weight | 370.48 g/mol |

| CAS Number | 84371-57-3 |

| Storage Temperature | -20°C |

| Shipping Temperature | Room Temperature |

| Biological Activity | Effect |

|---|---|

| Progestogenic Activity | Inhibition of progesterone action |

| Antitumor Activity | Cytotoxic effects on cancer cells |

| Immunomodulatory Effects | Modulation of immune responses |

Q & A

Q. What are the recommended methodologies for synthesizing this compound, and how can purity be optimized?

The synthesis typically involves introducing the epoxy and propynyl groups to a steroidal backbone, followed by acetal formation. Key steps include:

- Epoxidation : Use meta-chloroperbenzoic acid (mCPBA) in dichloromethane under anhydrous conditions to form the 5,10-epoxide .

- Propynylation : Employ lithium acetylide or Grignard reagents for stereoselective addition to the C17 position .

- Acetal protection : React the 3-keto group with ethylene glycol and a catalytic acid (e.g., p-toluenesulfonic acid) to form the cyclic acetal .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Critical Data : Predicted boiling point (507.9 ± 50.0°C) and density (1.29 ± 0.1 g/cm³) aid in solvent selection and crystallization .

Q. How is the stereochemistry of the compound validated?

X-ray crystallography is the gold standard for confirming stereochemical assignments. For example, single-crystal X-ray diffraction (SCXRD) can resolve the 5α,10α,17β configuration by analyzing torsion angles and bond lengths . Complementary techniques:

- NMR : NOESY correlations between H5α and H10α protons confirm the epoxy ring geometry .

- Polarimetry : Compare specific rotation with literature values (e.g., CAS 84371-64-2: [α]D²⁵ = +78° in chloroform) .

Q. What storage conditions ensure compound stability?

- Store at –20°C in amber vials under inert gas (argon/nitrogen) to prevent oxidation of the epoxy and propynyl groups .

- Monitor degradation via TLC (silica gel, chloroform/methanol 9:1); hydrolyzed acetal appears as a lower Rf spot .

Advanced Research Questions

Q. How do solvent polarity and reaction temperature influence the compound’s reactivity in nucleophilic additions?

The propynyl group at C17 participates in click chemistry (e.g., azide-alkyne cycloaddition). Optimize reactions by:

- Solvent selection : Use DMF or THF for polar transition states; avoid protic solvents to prevent acetal hydrolysis .

- Temperature control : Reactions at 50–60°C improve kinetics without compromising epoxy stability . Data Contradiction Example : Predicted pKa (13.02 ± 0.40) suggests moderate acidity, but experimental kinetic studies may show unexpected deprotonation rates in aprotic solvents. Resolve via in-situ IR spectroscopy .

Q. How can conflicting stereochemical data from NMR and X-ray crystallography be resolved?

Discrepancies may arise from dynamic effects (e.g., ring puckering in solution). Mitigation strategies:

- Variable-temperature NMR : Analyze splitting patterns of H9(11) and H17 protons at –40°C to reduce conformational flexibility .

- DFT calculations : Compare computed and experimental SCXRD bond angles (e.g., C5–O–C10 angle ~60°) to validate static vs. dynamic structures .

Q. What analytical strategies distinguish degradation products during long-term stability studies?

- LC-MS/MS : Identify acetal hydrolysis products (e.g., 3-keto derivative, m/z 315.2) and epoxy ring-opened diols (m/z 331.3) .

- Accelerated stability testing : Expose the compound to 40°C/75% RH for 4 weeks; quantify degradation using USP thresholds (<2% impurities) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.